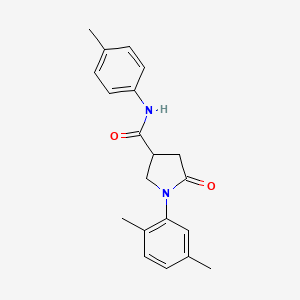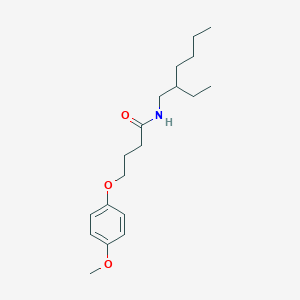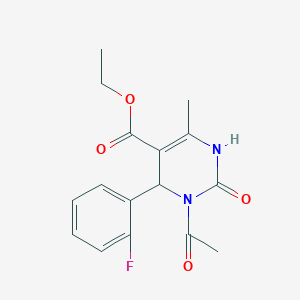
1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. Adenosine is a purine nucleoside that plays a crucial role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and have been implicated in many diseases, including cancer, asthma, and neurodegenerative disorders.
科学研究应用
1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its role as an adenosine A1 receptor antagonist. It has been used in numerous studies to investigate the physiological and biochemical effects of adenosine and its receptors. 1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used to study the role of adenosine in the regulation of sleep, inflammation, and cardiovascular function. It has also been used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in various diseases, including cancer, asthma, and neurodegenerative disorders.
作用机制
1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide binds selectively to adenosine A1 receptors and blocks their activation by adenosine. Adenosine A1 receptors are coupled to G proteins and inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in a decrease in the activity of protein kinase A and downstream signaling pathways. By blocking the activation of adenosine A1 receptors, 1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can prevent the physiological and biochemical effects of adenosine.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of cytokines and chemokines in response to inflammatory stimuli. It has also been shown to reduce the expression of adhesion molecules and prevent leukocyte infiltration in inflammatory tissues. Additionally, 1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to decrease the severity of asthma symptoms and prevent the development of airway hyperresponsiveness. In cardiovascular studies, 1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce heart rate, blood pressure, and myocardial oxygen consumption.
实验室实验的优点和局限性
1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a highly selective antagonist of adenosine A1 receptors and has been extensively studied in vitro and in vivo. It has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of 1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the effects of 1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be context-dependent and may vary depending on the experimental conditions.
未来方向
There are many potential future directions for the study of 1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and adenosine A1 receptors. One area of interest is the role of adenosine A1 receptors in cancer. Adenosine has been shown to promote tumor growth and metastasis, and adenosine A1 receptor antagonists like 1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide may have therapeutic potential in cancer treatment. Another area of interest is the role of adenosine A1 receptors in neurodegenerative disorders. Adenosine has been shown to play a role in neuronal excitability and neuroinflammation, and adenosine A1 receptor antagonists may have therapeutic potential in diseases like Alzheimer's and Parkinson's. Finally, the development of more potent and selective adenosine A1 receptor antagonists may lead to the discovery of new therapeutic targets and treatments for a wide range of diseases.
Conclusion:
In conclusion, 1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a selective antagonist of adenosine A1 receptors that has been extensively studied for its physiological and biochemical effects. Its role in regulating sleep, inflammation, and cardiovascular function has been well-established, and it has potential therapeutic applications in many diseases. While there are some limitations to its use in experimental settings, 1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide remains an important tool for investigating the role of adenosine and its receptors in health and disease.
合成方法
1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multistep process that involves the reaction of 2,5-dimethylphenylacetic acid with 4-methylphenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with ethyl acetoacetate to form the pyrrole ring. The resulting compound is then hydrolyzed to form the carboxylic acid, which is then converted to the amide using thionyl chloride and pyridine. The final step involves the oxidation of the pyrrole ring using potassium permanganate to form the oxo group.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-5-8-17(9-6-13)21-20(24)16-11-19(23)22(12-16)18-10-14(2)4-7-15(18)3/h4-10,16H,11-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDOORBJDNLPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)

![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980061.png)

![3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4980076.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]phenyl acetate](/img/structure/B4980082.png)
![diethyl [4-(4-tert-butylphenoxy)butyl]malonate](/img/structure/B4980084.png)

![5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4980099.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-[3-(methylthio)benzyl]ethanamine](/img/structure/B4980108.png)
![3-methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate](/img/structure/B4980128.png)
![1-[2-(allyloxy)benzyl]-4-ethylpiperazine](/img/structure/B4980136.png)
